molecular formula C21H21NO2 B1406496 (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate CAS No. 1590372-27-2

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate

Cat. No.: B1406496
CAS No.: 1590372-27-2
M. Wt: 319.4 g/mol
InChI Key: ZLLPITNCLGRVCT-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a fluorenyl group and a methylenepiperidine moiety, making it a subject of interest for various scientific studies.

Scientific Research Applications

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and peptide synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate typically involves the use of (9-fluorenylmethyl) chloroformate as a key reagent . The reaction conditions often include the use of organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide . The process generally involves the protection of amine functionalities and the formation of ester bonds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of large-scale reactors and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    9-Fluorenylmethyl chloroformate: Used in peptide synthesis and as a protecting group for amines.

    9-Methylfluorene: Known for its applications in organic synthesis and material science.

Uniqueness

(9H-fluoren-9-yl)methyl 4-methylenepiperidine-1-carboxylate is unique due to its combined structural features of a fluorenyl group and a methylenepiperidine moiety. This combination imparts distinct chemical properties and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl 4-methylidenepiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15-10-12-22(13-11-15)21(23)24-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-9,20H,1,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLPITNCLGRVCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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